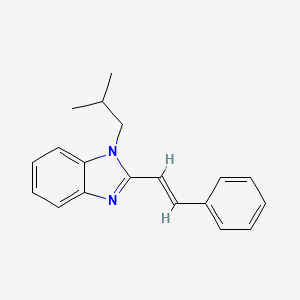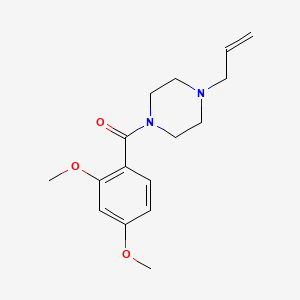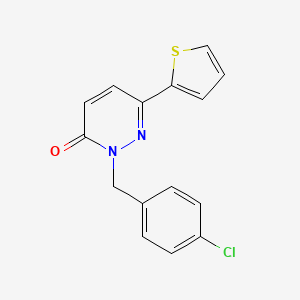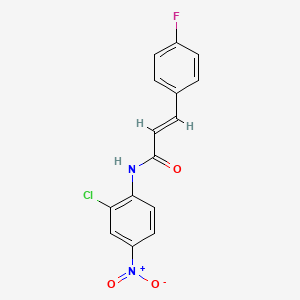
1-isobutyl-2-(2-phenylvinyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-isobutyl-2-(2-phenylvinyl)-1H-benzimidazole” is a complex organic compound. It contains an isobutyl group, a phenylvinyl group, and a benzimidazole group . The isobutyl group is a type of alkyl group, which is a fragment of a molecule that remains after the removal of a hydrogen atom. The phenylvinyl group consists of a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached to a vinyl group (a type of alkene with the formula −CH=CH2). The benzimidazole group is a type of heterocycle that consists of the fusion of benzene and imidazole .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole group would contribute a rigid, planar structure due to its aromaticity. The isobutyl and phenylvinyl groups could potentially add some flexibility to the molecule, depending on their attachment points and the overall conformation of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzimidazole group is known to participate in various chemical reactions, particularly those involving electrophilic aromatic substitution. The isobutyl and phenylvinyl groups could also potentially be involved in reactions, depending on their location in the molecule and the specific reaction conditions .properties
IUPAC Name |
1-(2-methylpropyl)-2-[(E)-2-phenylethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-15(2)14-21-18-11-7-6-10-17(18)20-19(21)13-12-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDXJEFJLULSHF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5437507.png)
![6-(5-bromo-2-furyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5437508.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5437517.png)

![N-cyclopropyl-1'-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5437525.png)
![1-acetyl-N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-4-piperidinecarboxamide](/img/structure/B5437538.png)

![2-(4-fluorophenyl)-4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]morpholine](/img/structure/B5437562.png)

![4-[(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5437575.png)

![N~2~-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5437584.png)
![4-({methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5437594.png)